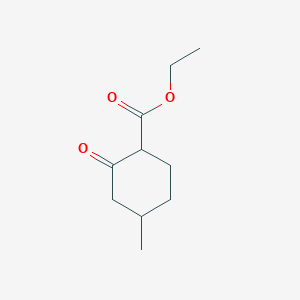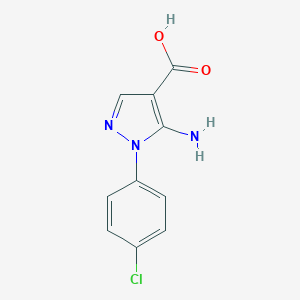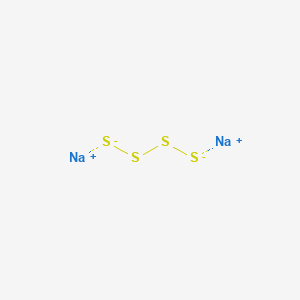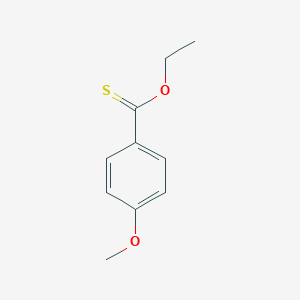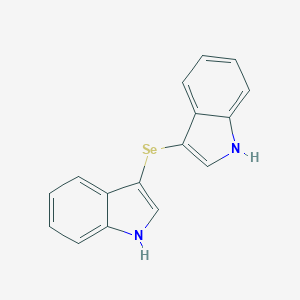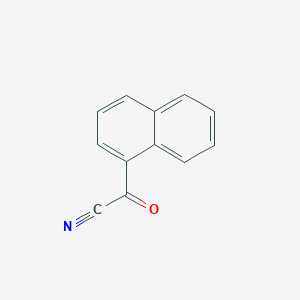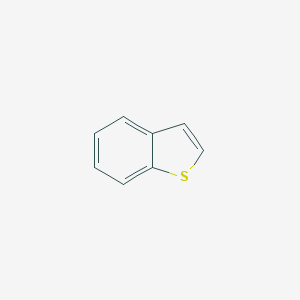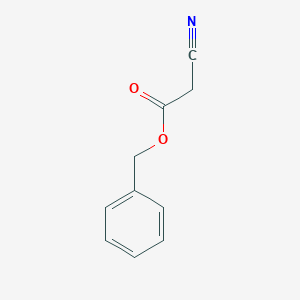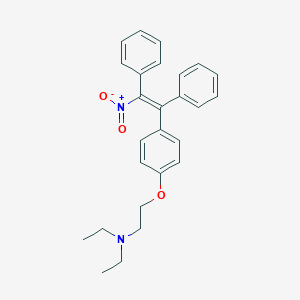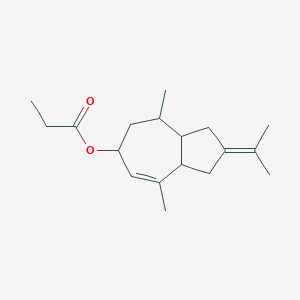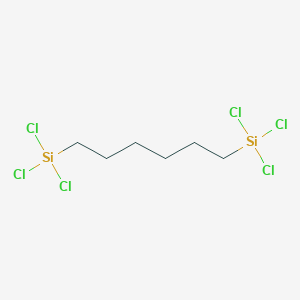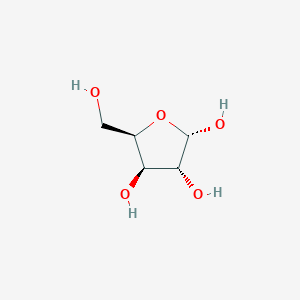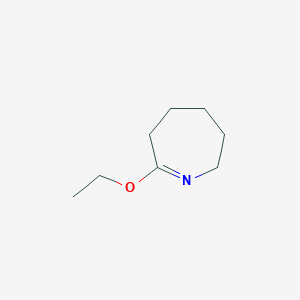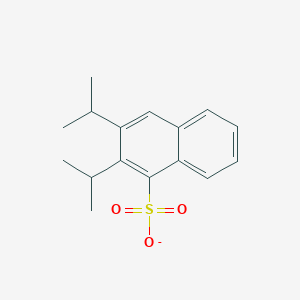
Nekal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nekal is a chemical compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. Nekal is a synthetic compound that belongs to the class of quaternary ammonium salts. It has a molecular formula of C18H37NCl and a molecular weight of 313.95 g/mol. Nekal is a colorless liquid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Nekal has been extensively studied for its potential applications in various scientific fields. It has been used as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. In addition, Nekal has been studied for its potential as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Nekal is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Nekal is a cationic surfactant that can interact with negatively charged cell membranes, leading to their disruption. This disruption can lead to cell death and the inhibition of microbial growth.
Effets Biochimiques Et Physiologiques
Nekal has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Nekal has also been shown to have anti-inflammatory and antioxidant properties. In addition, Nekal has been shown to have potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nekal in lab experiments is its ability to disrupt cell membranes, making it a useful tool in studying cell biology and microbiology. However, one of the limitations of using Nekal is its potential toxicity to cells and organisms. Careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied.
Orientations Futures
There are many potential future directions for the study of Nekal. One area of research is the development of new drug delivery systems using Nekal as a carrier. Another area of research is the investigation of the use of Nekal in gene therapy and cancer treatment. Additionally, the development of new synthetic methods for the production of Nekal could lead to the discovery of new properties and applications for this compound.
Conclusion
In conclusion, Nekal is a synthetic compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting. Nekal has been extensively studied for its potential applications in various scientific fields, including as a surfactant, disinfectant, and antimicrobial agent. Nekal has also been investigated for its use in drug delivery systems, gene therapy, and cancer treatment. The mechanism of action of Nekal is related to its ability to disrupt cell membranes, leading to cell death and the inhibition of microbial growth. Nekal has a wide range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. However, careful consideration should be taken when using Nekal in lab experiments to avoid any adverse effects on the cells or organisms being studied. There are many potential future directions for the study of Nekal, including the development of new drug delivery systems and the investigation of its use in gene therapy and cancer treatment.
Méthodes De Synthèse
The synthesis of Nekal involves the reaction of n-alkyl halides with triethylamine in the presence of sodium hydroxide. The reaction leads to the formation of quaternary ammonium salts, which are then purified by distillation or chromatography. The synthesis of Nekal is a straightforward process that can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
12653-75-7 |
|---|---|
Nom du produit |
Nekal |
Formule moléculaire |
C16H19O3S- |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4/h5-11H,1-4H3,(H,17,18,19)/p-1 |
Clé InChI |
LWEAHXKXKDCSIE-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
SMILES canonique |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-] |
Autres numéros CAS |
12653-75-7 |
Numéros CAS associés |
28757-00-8 (parent) 68425-60-5 (ammonium salt) |
Synonymes |
diisopropylnaphthalenesulfonate Nekal nekal A, sodium salt nekal BA 77 nekal BA 78 nekal BX 78 nekal NB Nekal, ammonia salt Nekal, parent |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



